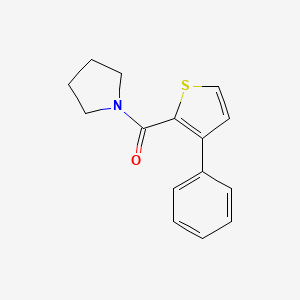
1-(3-Phenylthiophene-2-carbonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylthiophene-2-carbonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenylthiophene moiety
Métodos De Preparación
The synthesis of 1-(3-Phenylthiophene-2-carbonyl)pyrrolidine typically involves the following steps:
Formation of the Phenylthiophene Moiety: This can be achieved through the reaction of thiophene with a phenyl group under specific conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then introduced through a reaction with the phenylthiophene intermediate. This step often requires the use of catalysts and specific reaction conditions to ensure the correct attachment of the pyrrolidine ring.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-Phenylthiophene-2-carbonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Phenylthiophene-2-carbonyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Phenylthiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Phenylthiophene-2-carbonyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Thiophene Derivatives: Compounds with a thiophene moiety may exhibit similar chemical reactivity and applications.
Phenyl Derivatives: These compounds contain a phenyl group and may have comparable properties and uses.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(3-phenylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(16-9-4-5-10-16)14-13(8-11-18-14)12-6-2-1-3-7-12/h1-3,6-8,11H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBMFBVBRODAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
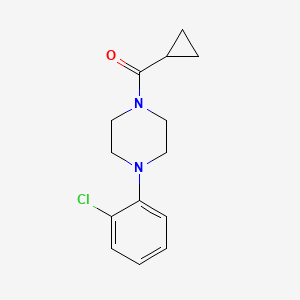
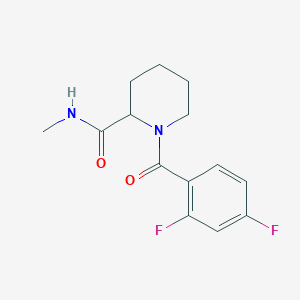
![[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)
![3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511762.png)
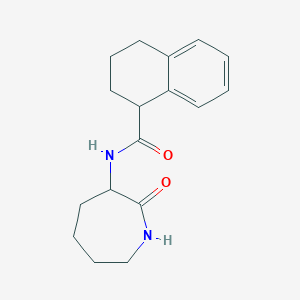
![3-(3,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511776.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511782.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7511789.png)
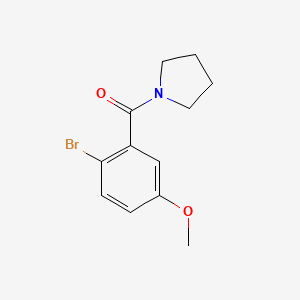
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511799.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7511810.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7511817.png)
![3,5-dichloro-N-[4-(5-oxo-1,2-dihydropyrazol-3-yl)phenyl]benzamide](/img/structure/B7511821.png)
![Cyclobutyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7511829.png)
